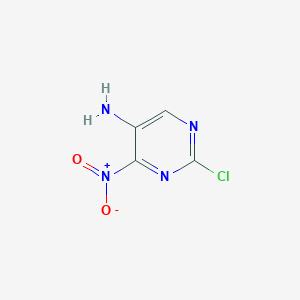

2-Chloro-4-nitropyrimidin-5-amine

Descripción

Overview of Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. researchgate.netnordmann.global Its derivatives are fundamental components of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.netnordmann.global Beyond their biological roles, pyrimidine scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. google.comchemicalbook.com The versatility of the pyrimidine ring allows for functionalization at various positions, making it a prime target for synthetic chemists seeking to create novel compounds with diverse properties. researchgate.netnih.gov This inherent reactivity and broad applicability underscore the enduring importance of pyrimidine chemistry in modern organic synthesis.

Importance of Halogenated Nitropyrimidines as Synthetic Intermediates

Within the extensive family of pyrimidine derivatives, halogenated nitropyrimidines represent a particularly valuable class of synthetic intermediates. The presence of both a halogen atom and a nitro group on the pyrimidine ring significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the nitro group activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the halogen atom. mit.edu This reactivity is often regioselective, allowing for controlled modifications of the pyrimidine core.

The strategic placement of chloro and nitro groups, as seen in compounds like 2,4-dichloro-5-nitropyrimidine (B15318), provides multiple reaction sites. chemicalbook.comlookchem.com The differential reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the strong electron-withdrawing nitro group at C5, enables sequential and selective substitutions. nih.gov This controlled reactivity is instrumental in the construction of complex heterocyclic systems, including purines and their analogs, which are of significant interest in medicinal chemistry. rsc.org

Scope and Research Focus on 2-Chloro-4-nitropyrimidin-5-amine within Academic Contexts

This compound stands as a key intermediate derived from the more functionalized 2,4-dichloro-5-nitropyrimidine. Its structure, featuring a reactive chlorine atom, a nitro group, and an amino group, makes it a versatile precursor in multi-step syntheses. Academic research has leveraged this compound as a foundational element for the synthesis of a variety of heterocyclic structures, particularly purine (B94841) analogs and potential kinase inhibitors. rsc.orgnih.govresearchgate.net The strategic arrangement of its functional groups allows for a range of chemical transformations, including cyclization reactions to form fused ring systems. The study of its reactivity and its application in the synthesis of novel compounds continues to be an active area of investigation in academic laboratories.

Chemical Properties and Synthesis

The utility of this compound as a synthetic intermediate is intrinsically linked to its chemical properties and the methods available for its preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃ClN₄O₂ |

| Molecular Weight | 174.55 g/mol |

| Appearance | Solid |

| Melting Point | 221-226 °C |

| CAS Number | 1920-66-7 |

This data is compiled from various chemical suppliers and databases.

The synthesis of this compound is not typically a direct process but rather involves the regioselective amination of a precursor, 2,4-dichloro-5-nitropyrimidine. The synthesis of this precursor starts from 5-nitrouracil (B18501).

Synthesis of 2,4-dichloro-5-nitropyrimidine:

A common method for the synthesis of 2,4-dichloro-5-nitropyrimidine involves the chlorination of 5-nitrouracil using a mixture of phosphorus oxychloride and an organic base, such as N,N-dimethylaniline, at elevated temperatures. chemicalbook.com The reaction proceeds by converting the hydroxyl groups of the uracil ring into chloro groups.

Table 2: Synthesis of 2,4-dichloro-5-nitropyrimidine

| Starting Material | Reagents | Product |

| 5-Nitrouracil | Phosphorus oxychloride, N,N-dimethylaniline | 2,4-Dichloro-5-nitropyrimidine |

This synthetic route is based on established chemical literature. chemicalbook.com

Synthesis of this compound:

The subsequent step involves the selective amination of 2,4-dichloro-5-nitropyrimidine. The presence of the electron-withdrawing nitro group at the 5-position activates the chlorine atoms at both the 2- and 4-positions for nucleophilic substitution. However, studies have shown that the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov By carefully controlling the reaction conditions, such as temperature and the nature of the aminating agent, a single chlorine atom can be selectively replaced.

To synthesize this compound, a nucleophilic amination is performed on 2,4-dichloro-5-nitropyrimidine. While specific protocols for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of regioselective SNAr reactions on this scaffold are well-established. It is plausible that treatment of 2,4-dichloro-5-nitropyrimidine with a suitable ammonia (B1221849) source under controlled conditions would lead to the preferential substitution at the 4-position, yielding the desired product. The alternative, substitution at the 2-position, can also be achieved under different conditions, often employing tertiary amine nucleophiles. researchgate.netnih.gov

Application in Academic Research

The primary value of this compound in academic research lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds. Its trifunctional nature allows for a variety of subsequent chemical transformations.

One of the most significant applications is in the synthesis of purine analogs. rsc.orgnih.gov The pyrimidine ring of this compound provides the six-membered ring of the purine core. The amino group at the 5-position and the nitro group at the 4-position can be utilized in a cyclization reaction to form the five-membered imidazole (B134444) ring fused to the pyrimidine.

For instance, a general strategy involves the reduction of the nitro group to an amine, creating a vicinal diamine (a pyrimidine with amino groups at positions 4 and 5). This diamine can then be cyclized with a one-carbon synthon (e.g., formic acid, orthoformates) to construct the purine ring system. The chlorine atom at the 2-position can be retained or further substituted to introduce additional diversity into the final purine analog.

Table 3: General Scheme for Purine Analog Synthesis

| Starting Material | Key Transformation Steps | Product Class |

| This compound | 1. Reduction of the nitro group 2. Cyclization with a C1 synthon | 2-Chloropurine analogs |

This synthetic strategy has been employed in academic studies to generate libraries of substituted purines for biological screening, particularly in the search for novel kinase inhibitors. nih.govresearchgate.netnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. By modifying the substituents on the purine ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinases.

While direct examples starting from this compound can be found within broader synthetic schemes in the academic literature, its role is often as a crucial, albeit intermediate, component. Its value lies in providing a reliable and adaptable entry point to a diverse range of complex heterocyclic structures that are of high interest in contemporary chemical and medicinal research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

618397-67-4 |

|---|---|

Fórmula molecular |

C4H3ClN4O2 |

Peso molecular |

174.54 g/mol |

Nombre IUPAC |

2-chloro-4-nitropyrimidin-5-amine |

InChI |

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(6)3(8-4)9(10)11/h1H,6H2 |

Clave InChI |

SZAINBUPDLJWCN-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N |

SMILES canónico |

C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Chloro 4 Nitropyrimidin 5 Amine

Classical and Established Synthetic Routes

The traditional synthesis of functionalized pyrimidines often involves multi-step processes, including the strategic introduction of substituents onto a pyrimidine (B1678525) core.

Stepwise Nitration and Halogenation of Pyrimidine Precursors

A common approach to synthesizing chloronitropyrimidines involves the sequential nitration and halogenation of a suitable pyrimidine precursor. For instance, the synthesis of the related compound 2-chloro-5-nitropyridine (B43025) often starts with 2-aminopyridine (B139424). This precursor undergoes nitration to form 2-amino-5-nitropyridine, which is then converted to 2-hydroxy-5-nitropyridine (B147068) via a diazonium reaction. Subsequent treatment with a chlorinating agent like a mixture of phosphorus pentachloride and phosphorus oxychloride yields 2-chloro-5-nitropyridine. prepchem.com

A similar strategy can be envisioned for pyrimidine systems. A key precursor for many functionalized pyrimidines is 5-nitrouracil (B18501). This compound can be chlorinated to produce 2,4-dichloro-5-nitropyrimidine (B15318), a versatile intermediate for further substitutions. google.comgoogle.com The chlorination is typically achieved using phosphorus oxychloride, often in the presence of an organic base. google.com

Another classical route involves the nitration of a pre-existing aminopyridine. For example, 2-aminopyridine can be nitrated using a mixture of nitric and sulfuric acid to yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. orgsyn.org The separation of these isomers can be challenging. orgsyn.org A patent describes a method for preparing 5-nitro-2-aminopyridine with a reported yield of 76.49% by controlling the reaction conditions in a microreactor. google.com

Direct Substitution Reactions on Pre-nitrated Pyrimidines

Direct nucleophilic aromatic substitution (SNAr) on pre-nitrated and halogenated pyrimidines is a cornerstone of their functionalization. The highly electron-deficient nature of the pyrimidine ring, further activated by a nitro group, facilitates the displacement of leaving groups like halides by nucleophiles.

A crucial intermediate, 2,4-dichloro-5-nitropyrimidine, serves as an excellent example. The two chlorine atoms at the C2 and C4 positions have different reactivities, allowing for selective substitution. Generally, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by secondary amines preferentially occurs at the C4 position. nih.govresearchgate.net This regioselectivity is a key factor in designing synthetic routes to specifically substituted pyrimidines.

A patented method for the synthesis of 2-chloro-5-aminopyrimidine utilizes this principle. It starts with the formation of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil. This intermediate then undergoes a reaction where the nitro group is reduced, and the chlorine at the C4 position is selectively removed, yielding the final product. google.com

Modern and Optimized Synthetic Strategies

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of complex molecules like 2-Chloro-4-nitropyrimidin-5-amine, focusing on catalytic systems and precise control of reaction conditions.

Catalytic Approaches in Pyrimidine Functionalization (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, and their application to pyrimidine systems is a significant advancement. The Buchwald-Hartwig amination, for instance, allows for the regioselective formation of C-N bonds under milder conditions than traditional SNAr reactions.

Research has shown that the regioselective amination of substituted di- and trichloropyrimidines can be achieved using palladium catalysts derived from dialkylbiarylphosphine ligands. mit.edu This method is particularly effective for coupling with aryl- and heteroarylamines. mit.edu In some cases, highly regioselective amination of 6-aryl-2,4-dichloropyrimidines at the C4 position can be achieved with low catalyst loading. acs.org Interestingly, the reactions with aromatic amines can sometimes proceed with high regioselectivity even without a catalyst. acs.org

Regioselective Control in Nucleophilic Aromatic Substitution (SNAr)

The inherent reactivity differences of the positions on the pyrimidine ring, modulated by substituents, are key to controlling regioselectivity in SNAr reactions. For 5-substituted-2,4-dichloropyrimidines, the general rule is that substitution with secondary amines favors the C4 position. nih.gov However, a notable exception is the use of tertiary amine nucleophiles, which have been shown to exhibit excellent selectivity for the C2 position. nih.govresearchgate.net This switch in regioselectivity provides a powerful tool for synthetic chemists.

The choice of nucleophile is therefore critical. While secondary amines typically yield the 4-substituted product, the use of other nucleophiles under specific conditions can alter this outcome. For instance, in the synthesis of 2-amino-4-chloro-6-substituted-pyrimidine-5-carbaldehydes, amination and solvolysis reactions can occur, leading to a variety of products depending on the reaction conditions and the nature of the nucleophile. mdpi.com

Influence of Reaction Conditions and Solvent Systems on Yield and Selectivity

The outcome of a synthetic transformation is profoundly influenced by the reaction conditions, including the solvent, temperature, and base used. In the synthesis of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil, the choice of organic base and the reaction temperature are critical parameters that affect the yield and purity of the product. google.com Similarly, in the subsequent reduction and dechlorination to form 2-chloro-5-aminopyrimidine, the reaction is carried out in a weakly acidic aqueous solution with zinc dust, and the temperature is carefully controlled. google.com

In palladium-catalyzed aminations, the solvent and base system is crucial for achieving high yields and regioselectivity. For example, the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines is effectively carried out using LiHMDS as the base. acs.org Microwave-assisted synthesis has also emerged as a modern technique to accelerate reactions and improve yields in the preparation of 2-amino-4-chloro-pyrimidine derivatives.

The following table summarizes various reaction conditions for related pyrimidine syntheses, illustrating the impact of different parameters.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitrouracil | Phosphorus oxychloride, organic base, 30-105 °C | 2,4-Dichloro-5-nitropyrimidine | Not specified | google.com |

| 2,4-Dichloro-5-nitropyrimidine | Zinc dust, acetic acid, water, 30-100 °C | 2-Chloro-5-aminopyrimidine | 73.1% | google.com |

| 2,4-Dichloro-5-nitropyrimidine | H₂, Pt/C, Ethyl acetate, Acetic acid | 2,4-Dichloro-5-aminopyrimidine | 90.7% | google.com |

| 2-Aminopyridine | Concentrated H₂SO₄, concentrated HNO₃, microreactor, 20-60 °C | 5-Nitro-2-aminopyridine | 76.49% | google.com |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine, Pd catalyst, LiHMDS | 6-Aryl-4-amino-2-chloropyrimidine | High | acs.org |

Preparation of Related Nitropyrimidine Intermediates

The synthesis of various nitropyrimidine intermediates is crucial for the development of a wide range of organic compounds, including pharmaceuticals and agrochemicals. These intermediates serve as versatile building blocks for constructing more complex molecular architectures. The methodologies employed often involve multi-step sequences that include nitration, cyclization, and functional group interconversions.

A common strategy for the synthesis of nitropyrimidine derivatives begins with readily available starting materials, such as diethyl malonate. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a four-step process: nitration, cyclization, methylation, and chlorination. google.com The nitration of diethyl malonate is typically achieved using concentrated or fuming nitric acid. The resulting nitro-diester then undergoes cyclization with thiourea (B124793) in the presence of a sodium alkoxide to form the pyrimidine ring. Subsequent methylation with a reagent like dimethyl sulfate, followed by chlorination using phosphorus oxychloride, yields the target nitropyrimidine. google.com

Another important class of intermediates is the aminonitropyrimidines. The preparation of 5-nitropyrimidine-2,4-diamine, for example, can be optimized to achieve good yields. researchgate.net This highlights the importance of reaction conditions in directing the outcome of the synthesis.

The following table summarizes the synthesis of a related nitropyrimidine intermediate, 4,6-dichloro-2-methylthio-5-nitropyrimidine, from diethyl malonate, detailing the reagents and yields for each step. google.com

Table 1: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Nitration | Diethyl malonate | Concentrated Nitric Acid or Fuming Nitric Acid | Diethyl 2-nitromalonate | - |

| 2. Cyclization | Diethyl 2-nitromalonate | Thiourea, Sodium Alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | 58-72 |

| 3. Methylation | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl Sulfate, NaOH | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | 81 |

| 4. Chlorination | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus Oxychloride, N,N-dimethylaniline | 4,6-dichloro-2-methylthio-5-nitropyrimidine | - |

Data sourced from patent CN102952084A google.com

The synthesis of nitropyridine derivatives, which share structural similarities with nitropyrimidines, also provides valuable insights into synthetic strategies. For example, 2-chloro-5-nitropyridine can be synthesized from 2-aminopyridine through a sequence of nitration, hydrolysis, and chlorination. dissertationtopic.net The nitration of 2-aminopyridine yields 2-amino-5-nitropyridine, which is then hydrolyzed under acidic conditions to 2-hydroxy-5-nitropyridine. The final chlorination step is accomplished using a mixture of phosphorus pentachloride and phosphorus oxychloride. dissertationtopic.net

Similarly, the synthesis of 2-chloro-4-nitropyridine (B32982) can be achieved from 2-chloropyridine-N-oxide by deoxygenation using phosphorus trichloride (B1173362) in chloroform. chemicalbook.com These methods underscore the common pathways and reagents used in the preparation of halogenated nitroaromatic compounds.

The following table outlines the synthesis of 2-chloro-4-methyl-5-nitropyridine, a related nitropyridine intermediate, starting from 2-amino-4-methylpyridine. guidechem.com

Table 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

| Step | Starting Material | Reagents | Product |

| 1. Nitration | 2-amino-4-methylpyridine | Concentrated Sulfuric Acid, Fuming Nitric Acid | 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine mixture |

| 2. Hydrolysis | Mixture from Step 1 | Dilute Sulfuric Acid, Sodium Nitrite | 2-hydroxy-5-nitro-4-methylpyridine |

| 3. Chlorination | 2-hydroxy-5-nitro-4-methylpyridine | Phosphorus Pentachloride, Phosphorus Trichloride | 2-Chloro-4-methyl-5-nitropyridine |

Data sourced from Guidechem guidechem.com

Reactivity and Reaction Mechanisms of 2 Chloro 4 Nitropyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the pyrimidine (B1678525) ring of 2-Chloro-4-nitropyrimidin-5-amine towards nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of the chloro group at the C2 position by a wide array of nucleophiles.

Amination Reactions with Primary, Secondary, and Tertiary Amines

The reaction of this compound with various amines is a cornerstone of its synthetic utility. Primary and secondary amines readily displace the chlorine atom to furnish the corresponding 2-amino-substituted pyrimidines. researchgate.netresearchgate.net These reactions typically proceed under mild conditions and offer a straightforward route to a diverse library of compounds.

Interestingly, tertiary amines also react with this compound, leading to the formation of 2-(dialkylamino)pyrimidines. researchgate.net This transformation involves an in-situ N-dealkylation of an intermediate quaternary ammonium (B1175870) salt. researchgate.net The reaction with tertiary amines, such as triethylamine (B128534), has been shown to yield the corresponding 4-chloro-5-nitropyrimidin-2-amine (B170380) product in high yields. researchgate.net

The general mechanism for the SNAr reaction with amines involves the formation of a Meisenheimer complex, a zwitterionic intermediate. researchgate.net This complex can then proceed through two main pathways: either by direct expulsion of the leaving group or through a base-catalyzed deprotonation followed by the loss of the halogen. researchgate.net

Table 1: Examples of Amination Reactions

| Amine | Product | Yield (%) |

|---|---|---|

| Triethylamine | 4-Chloro-5-nitropyrimidin-2-amine | 91 |

| N-methylpyrroline | Corresponding 2-aminopyrimidine (B69317) | 25 |

| Tri-n-butylamine | Corresponding 2-aminopyrimidine | Near triethylamine yield |

Substitution with Oxygen and Sulfur Nucleophiles (e.g., Alkoxylation, Thiolation)

Beyond amines, this compound readily undergoes SNAr reactions with oxygen and sulfur nucleophiles. Alkoxides, for instance, can displace the chlorine to form 2-alkoxy-4-nitropyrimidin-5-amines. Similarly, thiols and their corresponding thiolates react to yield 2-(alkylthio)- or 2-(arylthio)-4-nitropyrimidin-5-amines. These reactions expand the synthetic toolbox for modifying the pyrimidine core. For instance, 2-Chloro-5-nitro-4-thiocyanatopyrimidine has been synthesized, indicating the reactivity with thiocyanate (B1210189) nucleophiles. pharmaffiliates.com

Regioselectivity and Mechanistic Pathways in SNAr Transformations

The regioselectivity of SNAr reactions on substituted pyrimidines can be complex and is influenced by the electronic and steric nature of the substituents on the ring. wuxiapptec.comwuxiapptec.com In the case of this compound, the substitution predominantly occurs at the C2 position due to the strong activation provided by the adjacent nitro group at C4 and the directing effect of the amino group at C5.

The mechanism of these SNAr reactions is generally considered to be a stepwise process (SNArstpw) involving the formation of a stable Meisenheimer complex. researchgate.net However, a concerted pathway (SNArConc), where the nucleophilic attack and leaving group departure occur simultaneously, has also been proposed in some cases. researchgate.net The stability of the Meisenheimer complex plays a crucial role in determining the reaction pathway. researchgate.net

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group at the C4 position of this compound can be selectively reduced to an amino group, yielding 2-chloro-4,5-diaminopyrimidine. This transformation is a pivotal step in the synthesis of various biologically active molecules. Common reducing agents for this conversion include catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com Other methods involve the use of metals like iron or tin(II) chloride in acidic media. commonorganicchemistry.comwikipedia.org The resulting 2-chloro-4,5-diaminopyrimidine is a valuable intermediate for further functionalization, particularly for the construction of fused heterocyclic systems.

Intramolecular Cyclization and Ring-Closing Reactions

The presence of both an amino group and a reactive chloro group in derivatives of this compound allows for intramolecular cyclization reactions. Following the reduction of the nitro group to an amine, the resulting 2-chloro-4,5-diaminopyrimidine can undergo ring-closing reactions to form purine (B94841) analogs and other fused pyrimidine systems. These cyclizations are often key steps in the synthesis of compounds with significant biological activity.

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful approach for diversifying the pyrimidine core involves a "deconstruction-reconstruction" strategy. nih.govnih.govresearchgate.net In this method, the pyrimidine ring of a derivative of this compound can be opened, or "deconstructed," to form an intermediate that can then be "reconstructed" into a different heterocyclic system. This strategy allows for the conversion of pyrimidines into other valuable heterocycles like azoles, providing access to a wider range of chemical space that would be challenging to explore through traditional synthetic routes. nih.govnih.gov This approach highlights the latent reactivity of the pyrimidine core and offers a unique tool for molecular editing in drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Nitropyrimidin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Chloro-4-nitropyrimidin-5-amine, ¹H and ¹³C NMR provide definitive evidence for the arrangement of atoms and the electronic environment of the pyrimidine (B1678525) core.

¹H NMR Spectroscopy: The proton NMR spectrum of a pyrimidine derivative is characterized by signals in the aromatic region. researchgate.net For this compound, a key feature is the singlet corresponding to the C6-H proton on the pyrimidine ring. Due to the strong electron-withdrawing effects of the adjacent nitro (NO₂) group and the nitrogen atoms within the ring, this proton is expected to be significantly deshielded, appearing at a downfield chemical shift, typically in the range of δ 8.5-9.5 ppm. mdpi.comresearchgate.net The protons of the amine (NH₂) group would typically appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The pyrimidine ring carbons of this compound are expected to resonate at distinct chemical shifts influenced by the attached functional groups. The carbon atom bonded to the chlorine (C2) and the carbon bonded to the nitro group (C4) would be significantly deshielded. Conversely, the carbon attached to the amino group (C5) would be shielded relative to the others.

Interactive Table: Typical NMR Chemical Shifts for Substituted Pyrimidines This table outlines the expected chemical shift ranges for the core structure of this compound based on data from related pyrimidine derivatives. researchgate.netmdpi.comnih.gov

| Nucleus | Atom Position | Functional Group Influence | Expected Chemical Shift (δ, ppm) |

| ¹H | C6-H | Deshielded by ring nitrogens and adjacent NO₂ group | 8.5 - 9.5 |

| ¹H | -NH₂ | Electron-donating group, variable shift | 5.0 - 8.0 (broad) |

| ¹³C | C2 | Attached to Cl and two N atoms | 155 - 165 |

| ¹³C | C4 | Attached to NO₂ group | 150 - 160 |

| ¹³C | C5 | Attached to NH₂ group | 120 - 130 |

| ¹³C | C6 | Coupled to the single ring proton | 145 - 155 |

X-ray Crystallography for Detailed Molecular and Crystal Structure Analysis

X-ray crystallography provides unparalleled, definitive insight into the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of closely related structures, such as 2-chloro-4-nitropyridine (B32982) and other substituted pyrimidines, allows for a detailed prediction of its structural parameters. mdpi.comresearchgate.net

The molecule is expected to be largely planar due to the aromaticity of the pyrimidine ring. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the amine group (N-H) of one molecule and the oxygen atoms of the nitro group (N-O) or a ring nitrogen of an adjacent molecule. researchgate.net

Predicted Crystallographic Data: Based on analogous compounds like 2-chloro-4-nitropyridine, the compound may crystallize in a monoclinic or triclinic system. researchgate.net Key bond lengths are dictated by the hybridization and electronegativity of the constituent atoms.

Interactive Table: Predicted Molecular Geometry Parameters The following table presents expected bond lengths and angles for this compound, extrapolated from crystallographic data of similar compounds. researchgate.netacs.orgacs.org

| Parameter Type | Atoms Involved | Predicted Value (Å or °) | Rationale |

| Bond Length | C-Cl | ~1.74 Å | Typical for a chlorine atom attached to an sp² hybridized carbon. |

| Bond Length | C-NO₂ | ~1.45 Å | Standard length for a C-N bond where the carbon is part of an aromatic ring. |

| Bond Length | N-O (nitro) | ~1.22 Å | Reflects the double bond character within the nitro group. |

| Bond Length | C-NH₂ | ~1.36 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| Bond Angle | O-N-O (nitro) | ~125° | Characteristic angle for a nitro group on an aromatic system. |

| Bond Angle | C-C-N (ring) | ~120° | Consistent with the hexagonal geometry of the pyrimidine ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₄H₃ClN₄O₂) is 174.55 g/mol . sigmaaldrich.com

The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key diagnostic feature is the presence of an M+2 peak at m/z 176, which is approximately one-third the intensity of the M⁺ peak (m/z 174). nih.govmiamioh.edu This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom. miamioh.edu

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. chemguide.co.uk Common fragmentation pathways for this molecule would include:

Loss of NO₂: A fragmentation yielding a peak at m/z 128 (M - 46).

Loss of Cl: Cleavage of the carbon-chlorine bond to give a fragment at m/z 139 (M - 35). miamioh.edu

Loss of HCN: A common fragmentation pathway for pyrimidine rings, leading to various smaller fragments.

α-Cleavage: For the amine group, alpha-cleavage is a characteristic fragmentation, though in this aromatic system, other pathways may dominate. libretexts.orglibretexts.org

Interactive Table: Expected Mass Spectrometry Fragments This table summarizes the key ions expected in the mass spectrum of this compound. nih.govmiamioh.edu

| m/z Value | Ion Formula | Identity/Origin |

| 176 | [C₄H₃³⁷ClN₄O₂]⁺ | Molecular ion peak (M+2) with the ³⁷Cl isotope. |

| 174 | [C₄H₃³⁵ClN₄O₂]⁺ | Molecular ion peak (M⁺) with the ³⁵Cl isotope. nih.gov |

| 128 | [C₄H₃ClN₃]⁺ | Fragment from loss of the nitro group (•NO₂). |

| 101 | [C₃H₂ClN₂]⁺ | A major fragment observed in the NIST database, likely from loss of HCN from the m/z 128 fragment. nih.gov |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the spectra would be rich with information confirming its structure.

N-H Vibrations: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The aromatic C-H stretch from the C6-H bond is expected above 3000 cm⁻¹.

NO₂ Vibrations: The nitro group has two very strong and characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. researchgate.net

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Vibration: The carbon-chlorine stretching vibration will be observed in the lower wavenumber region, typically around 700-800 cm⁻¹. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies This table lists the principal vibrational modes and their expected frequencies for this compound, based on data from analogous structures. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum (IR/Raman) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Strong in IR |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium in IR |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Very Strong in IR |

| C=N / C=C Ring Stretch | Pyrimidine Ring | 1400 - 1600 | Strong in IR/Raman |

| Symmetric NO₂ Stretch | -NO₂ | 1330 - 1370 | Very Strong in IR |

| C-N Stretch | -NH₂ / Ring | 1250 - 1340 | Medium in IR/Raman |

| C-Cl Stretch | -Cl | 700 - 800 | Strong in IR |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are pivotal in elucidating the fundamental structural and electronic characteristics of molecules. While specific studies focusing exclusively on 2-Chloro-4-nitropyrimidin-5-amine are not prevalent in the literature, extensive research on analogous compounds like 2-amino-5-nitropyrimidine (B189733) (2A5NP) provides a robust framework for understanding its properties. nih.gov

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, the pyrimidine (B1678525) ring is expected to be nearly planar. The substituents—the chloro, nitro, and amine groups—induce specific electronic effects that shape the molecule's reactivity.

The electronic properties are often analyzed through the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govmdpi.com In this molecule, the strong electron-withdrawing nature of the nitro group and the chlorine atom significantly lowers the energy of the LUMO, making the pyrimidine ring highly susceptible to nucleophilic attack. The amino group, being an electron-donating group, raises the HOMO energy. This intramolecular charge transfer, as revealed by HOMO-LUMO analysis, is a key feature of its electronic structure. nih.gov

| Property | Description | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Primarily influenced by the electron-donating amino group. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Significantly lowered by the electron-withdrawing nitro and chloro groups, indicating high electrophilicity. chemrxiv.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively small gap is expected, suggesting high reactivity, particularly in SNAr reactions. nih.govmdpi.com |

| Molecular Electrostatic Potential (ESP) | Represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Large positive potential expected on the carbon atoms of the pyrimidine ring, especially C2 and C4, marking them as primary sites for nucleophilic attack. chemrxiv.org |

Reaction Mechanism Elucidation through Computational Modeling

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the chlorine atom. Computational modeling has been instrumental in dissecting the mechanism of this reaction for closely related chloronitropyrimidines. nih.govfrontiersin.org The established mechanism for SNAr reactions on activated aromatic substrates typically involves an addition-elimination process. nih.gov However, computational studies have opened a debate about whether this process is always a stepwise reaction or can, in some cases, be a concerted one. frontiersin.orgresearchgate.net

Computational modeling allows for the mapping of the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. The energy profile along the reaction coordinate reveals the activation energy (ΔG‡), which determines the reaction rate.

For the SNAr reaction of chloronitropyrimidines with amines, two primary mechanistic pathways are considered:

Stepwise Mechanism (SNAr stpw): This route involves the initial attack of the nucleophile to form a zwitterionic, tetrahedral intermediate known as a Meisenheimer complex (MC). nih.govresearchgate.net This is followed by the expulsion of the leaving group (the chloride ion) in a second step. The rate-determining step (RDS) can be either the formation of the MC or its decomposition.

Concerted Mechanism (SNAr Conc): In this pathway, the nucleophilic attack and the departure of the leaving group occur simultaneously in a single step, proceeding through a single transition state without the formation of a stable intermediate. frontiersin.orgresearchgate.net

DFT calculations on related systems have shown that in many cases, particularly with implicit solvent models, a stable Meisenheimer-type intermediate cannot be located on the potential energy surface. Instead, a single transition state consistent with a concerted SNAr reaction is found. chemrxiv.org Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines have also suggested a concerted mechanism based on the analysis of Brönsted-type plots. nih.govfrontiersin.org

The nature of the intermediates in SNAr reactions is a subject of intense study.

Pre-Reactive Complexes: Computational studies have suggested that the formation of pre-reactive molecular complexes can precede the main transition state. researchgate.net These complexes are stabilized by weak interactions and can help to orient the reactants favorably, potentially facilitating the subsequent chemical transformation.

Meisenheimer Complexes (MC): Historically, anionic σ-complexes, known as Meisenheimer complexes, were considered the hallmark intermediates of all SNAr reactions. researchgate.net In a stepwise mechanism, the stability of this complex is crucial. The reaction of 2-chloro-5-nitropyrimidine with amines, for instance, has been analyzed to understand the role of the MC. frontiersin.orgresearchgate.net While the stepwise mechanism involving an MC is well-documented for many SNAr reactions, recent evidence from both computational modeling and kinetic isotope effects suggests that these intermediates may only be formed in select cases. researchgate.net For many reactions, including those of chloronitropyrimidines, a concerted pathway where the "Meisenheimer complex" is actually a transition structure rather than a stable intermediate appears to be more common. nih.govfrontiersin.orgresearchgate.net

| Mechanistic Feature | Description | Relevance to this compound | References |

|---|---|---|---|

| Pre-Reactive Complex | A weakly bound complex between reactants that forms before the main chemical reaction. | Computational studies on similar pyrimidines suggest their formation can precede the transition state and facilitate the reaction. | researchgate.net |

| Meisenheimer Complex (MC) | A tetrahedral anionic intermediate formed by the addition of a nucleophile to the aromatic ring. | Its role is debated; it can be a stable intermediate (stepwise mechanism) or a transition state (concerted mechanism). | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| Stepwise vs. Concerted | The central question of whether the reaction proceeds through a stable intermediate or a single transition state. | Kinetic and computational data for related chloronitropyrimidines often favor a concerted mechanism. | chemrxiv.orgnih.govfrontiersin.org |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is governed by a variety of intermolecular interactions. The presence of a hydrogen bond donor (the -NH₂ group), multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group), and a halogen atom allows for a rich network of interactions.

Hydrogen Bonding: This is expected to be the most significant interaction. Studies on structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine, reveal the formation of robust hydrogen-bonded patterns. nih.gov Common motifs include N-H···N bridges between the amino group and a ring nitrogen of an adjacent molecule, as well as N-H···O bonds involving the nitro group. nih.gov These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound. nih.govmdpi.com

Halogen Bonding and Other Contacts: The chlorine atom can participate in Cl···O or Cl···N interactions. In the crystal structure of the related 2-chloro-5-nitropyridine (B43025), a short Cl···O contact is observed, which helps to form molecular chains. researchgate.netnih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance | References |

|---|---|---|---|---|

| Hydrogen Bond | Amino (-NH₂) | Ring Nitrogens, Nitro Oxygens (-NO₂) | Primary interaction governing crystal packing and forming extensive networks. | nih.govmdpi.com |

| Halogen Contact | - | Chloro (-Cl) interacting with Nitro Oxygens (-NO₂) | Contributes to the formation of molecular chains and layers. | researchgate.netnih.gov |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Provides additional stabilization to the supramolecular structure. | nih.gov |

Prediction of Reactivity and Selectivity through Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of SNAr reactions, providing guidance for synthetic planning. chemrxiv.org For a molecule like this compound, which has multiple potential reaction sites, such predictions are invaluable.

Reactivity models have been developed that correlate experimentally observed SNAr reaction rates with computationally derived molecular descriptors. chemrxiv.org These models demonstrate that reactivity can be accurately predicted using parameters calculated from the ground-state wavefunction of the electrophile, avoiding the need for more computationally expensive transition state calculations.

Key descriptors include:

LUMO Energy: As mentioned, a lower LUMO energy of the electrophile corresponds to a higher reaction rate with a nucleophile. chemrxiv.org

Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution is a powerful predictor. A more positive (more blue) ESP indicates a more electrophilic site that is more susceptible to nucleophilic attack. chemrxiv.org

Sum of ESP at Ortho and Para Positions: The ability of the atoms ortho and para to the reaction site to stabilize the developing negative charge in the transition state also affects the reaction rate. chemrxiv.org

For this compound, these methods would predict that the carbon atoms attached to the chloro (C2) and nitro (C4) groups are the most electrophilic sites. The relative values of the LUMO coefficients and the ESP at these positions would determine the selectivity of nucleophilic attack, which overwhelmingly favors substitution at the C2 position due to chlorine being a better leaving group than the nitro group.

Applications of 2 Chloro 4 Nitropyrimidin 5 Amine As a Synthetic Building Block

Synthesis of Novel Pyrimidine (B1678525) Derivatives and Heterocyclic Scaffolds

The chemical reactivity of 2-Chloro-4-nitropyrimidin-5-amine makes it an excellent precursor for the synthesis of a wide range of novel pyrimidine derivatives and more complex heterocyclic scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is a cornerstone of its utility in building diverse molecular architectures. researchgate.netrsc.org

Researchers have successfully utilized this building block to construct complex heterocyclic systems. For instance, the reaction of this compound with different amines can lead to the formation of substituted pyrimidine derivatives. nih.gov The nitro group can also be a site for further chemical modification, often through reduction to an amino group, which then opens up possibilities for cyclization reactions to form fused heterocyclic systems. These derived scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. google.com

Role in the Construction of Nucleoside and Purine (B94841) Analogs

The structural resemblance of the pyrimidine core to the nucleobases found in DNA and RNA makes this compound a valuable starting material for the synthesis of nucleoside and purine analogs. These modified nucleosides are critical in the development of antiviral and anticancer agents. The synthesis often involves the coupling of the pyrimidine derivative with a modified sugar moiety.

The chloro and nitro groups on the pyrimidine ring can be manipulated to mimic the structure of natural purines like guanine (B1146940) and adenine. For example, the chloro group can be displaced by various nucleophiles, and the nitro group can be reduced and subsequently cyclized to form the imidazole (B134444) ring of a purine analog. nih.govnih.gov This strategic functionalization allows for the creation of a library of nucleoside analogs with potential therapeutic applications.

Development of Chemical Libraries for Lead Compound Generation

In modern drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is essential for identifying new lead compounds. This compound is an ideal scaffold for combinatorial chemistry and the development of such libraries. nih.gov Its multiple reaction sites allow for the systematic introduction of a wide variety of substituents, leading to a large number of distinct molecules from a single starting material.

The amenability of this compound to solid-phase synthesis further enhances its utility in creating chemical libraries. nih.gov By anchoring the molecule to a solid support, chemists can efficiently perform a series of reactions in a high-throughput manner, rapidly generating a diverse set of compounds for biological screening. This approach significantly accelerates the early stages of drug development.

Utilization in the Synthesis of Agrochemical Intermediates

The pyrimidine ring is a common feature in many agrochemicals, including fungicides and plant growth regulators. dissertationtopic.netclentchem.com this compound serves as a key intermediate in the synthesis of these agriculturally important compounds. chemicalbook.comvwr.com Its chemical versatility allows for the creation of molecules with specific biological activities tailored for crop protection and enhancement.

For example, derivatives of this compound can be synthesized to act as potent inhibitors of essential enzymes in fungi or to modulate plant growth pathways. dissertationtopic.netechemi.com The synthesis of these agrochemical intermediates often involves nucleophilic substitution of the chlorine atom and modification of the nitro and amino groups to achieve the desired biological effect. guidechem.comgoogle.com

Applications in Dyestuff Chemistry as a Synthetic Component

The chromophoric properties of the nitro-substituted pyrimidine ring make this compound a useful component in the synthesis of dyes. chemicalbook.com The presence of the nitro group, an electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring system creates a "push-pull" electronic effect that can lead to intense color.

By reacting this compound with other aromatic or heterocyclic molecules, a wide range of dyestuffs with varying colors and properties can be produced. google.com The chloro group provides a convenient handle for attaching the pyrimidine core to other molecular fragments, allowing for the fine-tuning of the dye's absorption spectrum and other properties like lightfastness and solubility.

Intermediate for Compounds Targeting Specific Biological Pathways (Synthetic Focus)

Beyond its general use in creating libraries of compounds, this compound is specifically employed as an intermediate for the synthesis of molecules designed to target particular biological pathways implicated in disease. uni.lu The focus here is on the rational design and synthesis of compounds with a high degree of specificity for their biological targets.

For example, by carefully choosing the reagents to react with the chloro, nitro, and amino groups, chemists can craft molecules that fit precisely into the active site of a specific enzyme or receptor. This targeted approach is crucial for developing drugs with high efficacy and minimal side effects. The versatility of this compound provides the synthetic flexibility needed to achieve these complex molecular designs. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Derivatization

The derivatization of the 2-Chloro-4-nitropyrimidin-5-amine scaffold is critically dependent on the C-Cl bond's reactivity. Future research will heavily focus on discovering and optimizing novel catalytic systems to facilitate more efficient and versatile cross-coupling reactions. While palladium catalysts are widely used for activating aryl chlorides, there is a growing interest in exploring alternative, more sustainable, and cost-effective metal catalysts like nickel and cobalt. nih.govchemrxiv.orgucla.edu

Key areas of exploration include:

Nickel and Cobalt Catalysis: Recent studies have demonstrated the efficacy of cobalt-catalyzed cross-coupling of 2-chloropyrimidines with in situ prepared arylzinc halides, offering a practical alternative to traditional methods. nih.gov Similarly, nickel catalysis, often in conjunction with photoredox systems, has emerged as a powerful tool for C(sp³)–H cross-coupling, a method that could be adapted for pyrimidine (B1678525) functionalization under exceptionally mild conditions. ucla.edu These systems can activate otherwise unreactive C-H bonds, opening new avenues for derivatization.

Photoredox Catalysis: Metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, allows for the activation of aryl chlorides under visible light irradiation at room temperature. ucla.edu This approach is particularly promising as it employs abundant and low-cost aryl chlorides and tolerates a wide range of functional groups due to its mild reaction conditions. ucla.edu

Advanced Ligand Design: The efficiency of any catalytic system is profoundly influenced by the ligands coordinated to the metal center. nih.gov Future work will involve the design and synthesis of novel N-heterocyclic carbene (NHC) ligands and phosphine-based ligands. chemrxiv.orgnih.gov These advanced ligands can enhance the catalyst's stability and electron-donating ability, thereby improving its capacity to activate the C-Cl and even C-NO2 bonds on the pyrimidine ring. chemrxiv.org For instance, bulky ligands have been shown to facilitate the difficult reductive elimination step in C-O and C-N cross-coupling reactions. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Chloropyrimidine Derivatization

| Catalytic System | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Cobalt-Catalyzed Cross-Coupling | Uses cobalt halide as a catalyst with organozinc reagents. nih.gov | Cost-effective alternative to palladium; mild reaction conditions. nih.gov | Synthesis of 2-aryldiazines. nih.gov |

| Nickel/Photoredox Catalysis | Dual catalytic system generates chlorine radicals to activate C-H bonds. ucla.edu | Enables C(sp³)–H functionalization; uses abundant aryl chlorides; very mild conditions. ucla.edu | α-oxy C(sp³)–H arylation of ethers. ucla.edu |

| Palladium with Advanced Ligands | Employs novel, bulky ligands (e.g., NHCs, phosphines) to enhance reactivity. nih.gov | Improves yields for challenging C-O and C-N couplings; facilitates difficult reductive elimination. nih.gov | Cross-coupling of unactivated (electron-rich) aryl halides. nih.gov |

Advanced Strategies for Scaffold Diversity and Complexity

To fully explore the chemical space around the this compound core, researchers are moving beyond simple derivatization towards advanced strategies that build molecular complexity and scaffold diversity. These approaches are essential for generating novel molecular frameworks for screening in drug discovery and materials science. mdpi.comresearchgate.net

Future directions in this area include:

Diversity-Oriented Synthesis (DOS): DOS aims to systematically create collections of structurally diverse small molecules from a common starting material. researchgate.net For pyrimidines, a DOS strategy could involve designing a key intermediate, such as an ortho-alkynylpyrimidine carbaldehyde, which can then undergo a series of divergent reactions. researchgate.net By employing different reaction pathways like cyclization, nucleophilic addition, and multicomponent reactions, a wide array of fused polyheterocyclic systems can be constructed around the initial pyrimidine ring. researchgate.netmdpi.com

Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a different one while retaining similar biological activity or physicochemical properties. nih.gov Starting from a known active pyrimidine derivative, scaffold hopping can be used to replace the pyrimidine ring with other heterocycles or to modify the fused ring systems. nih.govnih.gov This can lead to the discovery of novel intellectual property and compounds with improved properties. For example, replacing a 2-aminoimidazole with a 2-aminopyrimidine (B69317) has been used to generate new anti-biofilm agents. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for rapidly building molecular complexity. mdpi.com Designing MCRs that incorporate the this compound scaffold would provide efficient, one-pot access to highly functionalized and diverse pyrimidine derivatives. nih.gov

Table 2: Strategies for Increasing Pyrimidine Scaffold Diversity

| Strategy | Description | Example Application | Outcome |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of diverse molecular frameworks from a common substrate using divergent reaction pathways. researchgate.net | Using an ortho-alkynylpyrimidine carbaldehyde to undergo various cyclizations and additions. researchgate.net | Generation of diverse pyrimidine-containing polyheterocycles with wide spatial coverage. researchgate.net |

| Scaffold Hopping | Replacing the core structure of a molecule with a different scaffold to identify novel compounds with similar activity. nih.gov | Replacing a 2-aminoimidazole with a 2-aminopyrimidine heterocycle. nih.gov | Discovery of new aryl 2-aminopyrimidine analogs as biofilm inhibitors. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly build complex molecules. mdpi.com | Condensation of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. mdpi.com | Efficient, high-yield synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com |

Integration of Computational Design in Optimizing Synthetic Pathways

The synergy between computational chemistry and experimental synthesis is revolutionizing how new molecules are designed and created. For complex targets like derivatives of this compound, computational tools are becoming indispensable for predicting reactivity, planning synthetic routes, and optimizing reaction conditions. nano-ntp.comnih.gov

Future research will increasingly leverage:

Retrosynthetic Analysis Software: Powered by machine learning and deep neural networks, modern computational tools can analyze a target molecule and propose viable retrosynthetic pathways. nih.gov These programs use vast databases of known reactions to predict plausible disconnections and suggest starting materials, moving beyond rule-based systems to fully data-driven approaches. nih.gov This can significantly accelerate the design of efficient synthetic routes.

Molecular Docking and In Silico Screening: Before synthesis, computational docking can predict how potential derivatives might bind to a biological target, such as a protein's active site. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and best pharmacokinetic properties, saving time and resources. researchgate.netbiotech-asia.org For example, pyrimidine derivatives have been designed and screened in silico as potential EGFR inhibitors before being synthesized and tested. nih.govresearchgate.net

Quantum Mechanical (QM) Calculations: QM methods can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of reactions. This information helps in understanding why a particular catalyst or set of conditions is effective and can guide the optimization of synthetic pathways for higher yields and selectivity.

Table 3: Computational Approaches in Pyrimidine Synthesis

| Computational Tool/Method | Application in Synthesis | Key Benefit | Example |

|---|---|---|---|

| Retrosynthesis Prediction Software | Proposes viable synthetic routes for a target molecule by working backward from the product. nih.gov | Accelerates pathway design; identifies novel or non-obvious synthetic routes. nih.gov | Using a neural network to predict reaction precursors. nih.gov |

| Molecular Docking | Predicts the binding affinity and mode of a designed molecule with a biological target. researchgate.nettandfonline.com | Prioritizes which derivatives to synthesize for a specific biological application. nih.gov | Screening pyrimidine analogues against cancer targets like EGFR or COX-2. researchgate.nettandfonline.com |

| ADME/Toxicity Prediction | In silico evaluation of drug-likeness properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. biotech-asia.org | Filters out compounds likely to fail in later development stages due to poor pharmacokinetics or toxicity. biotech-asia.org | Screening designed pyrimidines using Lipinski's rule of five and ProTox-II. biotech-asia.org |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. mdpi.comresearchgate.net Future research on this compound will be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.in

Key green chemistry strategies to be explored include:

Use of Greener Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. mdpi.com Water, bio-based solvents (like glycerol (B35011) and ethyl lactate), and ionic liquids are being investigated for the synthesis of nitrogen heterocycles. researchgate.netmdpi.com For instance, one-pot syntheses of pyrimidine derivatives have been successfully carried out in water, which is non-toxic and non-flammable. rasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis: These non-traditional activation methods can dramatically reduce reaction times, increase yields, and often lead to cleaner products compared to conventional heating. nih.govrasayanjournal.co.in Microwave-assisted synthesis of pyrimidine derivatives has been shown to be highly efficient, sometimes under solvent-free conditions. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild, aqueous conditions. nih.gov For example, transaminase biocatalysts have been used in the synthesis of complex pharmaceutical ingredients, representing a significant green improvement over traditional chemical methods. researchgate.net Exploring enzymatic routes for the synthesis or derivatization of this compound is a promising future direction.

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent (neat) or using mechanical force (mechanochemistry or grinding) represents a significant step towards sustainability by eliminating solvent waste entirely. mdpi.commdpi.com These methods are often highly efficient and can simplify product isolation. mdpi.com

Table 4: Green Chemistry Approaches for Pyrimidine Synthesis

| Green Approach | Description | Advantages | Example Application |

|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-solvents. researchgate.netmdpi.com | Reduces toxicity and environmental impact; improves safety. mdpi.com | One-pot synthesis of benzimidazolopyrimidines in water using a thiamine (B1217682) hydrochloride catalyst. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions rapidly and efficiently. nih.gov | Shorter reaction times, higher yields, often cleaner reactions. rasayanjournal.co.in | Solvent-free synthesis of pyrido-pyrimidine-2-ones via a multicomponent reaction. nih.gov |

| Biocatalysis | Employing enzymes to catalyze chemical transformations. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Use of transaminase biocatalyst in the synthesis of sitagliptin. researchgate.net |

| Solvent-Free Reactions | Conducting reactions neat or via mechanochemical grinding without any solvent. mdpi.com | Eliminates solvent waste, simplifies purification, atom economical. mdpi.com | Copper-catalyzed synthesis of indolizines under solvent-free conditions. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-nitropyrimidin-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves nitration and halogenation steps. For example, a modified procedure from a related compound (5-bromo-2-chloro-4-nitropyrimidine) involves reducing 4-nitropyrimidine derivatives using stannous chloride (SnCl₂·2H₂O) in concentrated HCl at 273 K, followed by neutralization and purification via recrystallization (acetonitrile yields 90% purity) . Key variables include:

- Catalyst : Zinc chloride (ZnCl₂) for coupling reactions.

- Temperature : Controlled cooling (273 K) to prevent side reactions.

- Purification : Recrystallization solvents (e.g., acetonitrile) critically affect crystal purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å, C–N ≈ 1.34 Å) and planar geometry of the pyrimidine ring (r.m.s. deviation < 0.1 Å) .

- NMR spectroscopy : ¹H NMR identifies amine protons (δ 6.5–7.5 ppm) and nitro group deshielding effects.

- IR spectroscopy : Nitro (1550–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches confirm functional groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Recrystallization : Acetonitrile is preferred for high-purity crystals (melting point 460–461 K) .

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate nitro and amine byproducts.

- Solvent extraction : Ethyl acetate efficiently partitions the compound from aqueous layers under alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

- Substituent variation : Introduce groups at the 4-amine or 5-nitro positions (e.g., alkyl, aryl) to modulate electronic and steric effects.

- Biological assays : Test derivatives against enzymatic targets (e.g., kinases) using fluorescence polarization or calorimetry .

- Computational docking : Map interactions with binding pockets (e.g., ATP sites) using software like AutoDock, referencing crystallographic data .

Q. What analytical methods are recommended for detecting and quantifying nitrosamine impurities in this compound?

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for sensitivity to trace impurities.

- Reference standards : Synthesize nitrosamine analogs (if feasible) for calibration. If synthesis fails, justify via stability studies (e.g., pH/temperature degradation profiles) .

- Validation : Follow ICH Q3A guidelines for limits (e.g., ≤1 ppm for genotoxic impurities) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electrophilicity at C2 (chlorine) and C5 (nitro).

- Frontier molecular orbitals (FMOs) : Evaluate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., C2 for SNAr reactions) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

Q. What strategies mitigate decomposition of this compound during storage or under acidic/basic conditions?

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- pH control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the chloro or nitro groups.

- Lyophilization : For long-term storage, lyophilize the compound under inert atmospheres .

Q. Are there alternative reducing agents to stannous chloride for synthesizing this compound?

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) for nitro group reduction.

- Metal-free methods : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 323 K offers greener alternatives .

- Comparative analysis : Monitor yields and byproducts (e.g., dehalogenation) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.